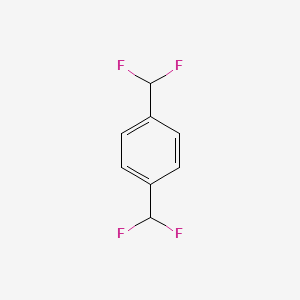

1,4-Bis(difluoromethyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,4-bis(difluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4,7-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWKMZVCSRVFUGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)F)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370092 | |

| Record name | 1,4-Bis(difluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

369-54-0 | |

| Record name | 1,4-Bis(difluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=369-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Bis(difluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 1,4-Bis(difluoromethyl)benzene: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of 1,4-bis(difluoromethyl)benzene, a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. This document details its chemical and physical properties, outlines a general synthetic approach, and explores its role as a valuable building block in modern drug design, particularly through the concept of bioisosterism.

Core Properties of this compound

The fundamental properties of this compound are summarized below. Its unique characteristics, stemming from the presence of two difluoromethyl groups, make it a valuable intermediate in the synthesis of more complex molecules.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₈H₆F₄ | [1][2] |

| Molecular Weight | 178.13 g/mol | [1] |

| Appearance | Clear, colorless liquid | [1] |

| Density | 1.312 g/cm³ at 25 °C | [1] |

| Boiling Point | 54 °C at 20 Torr | [1] |

| Flash Point | 66.8 ± 14.6 °C | [1] |

| Refractive Index | 1.420 - 1.442 at 20 °C | [1][2] |

| XLogP3 | 2.96 | [1] |

Synthesis and Experimental Protocols

General Experimental Protocol: Fluorination of a 1,4-Bis(trihalomethyl)benzene Precursor

This protocol describes a generalized procedure for the synthesis of a 1,4-bis(polyfluoromethyl)benzene from a 1,4-bis(trihalomethyl)benzene precursor, which illustrates the fundamental chemical transformation.

Materials:

-

1,4-Bis(trichloromethyl)benzene (or corresponding tribromomethyl derivative)

-

Anhydrous Hydrogen Fluoride (HF) or other suitable fluorinating agent (e.g., antimony trifluoride)

-

A Lewis acid catalyst (e.g., antimony(V) chloride), if required

-

Inert solvent (e.g., carbon tetrachloride)

-

Apparatus for handling corrosive gases (HF)

-

Standard glassware for organic synthesis (reaction flask, condenser, dropping funnel)

-

Purification setup (distillation or chromatography)

Procedure:

-

Reaction Setup: A reaction vessel, typically made of a material resistant to hydrogen fluoride (e.g., Monel or a fluoropolymer-lined reactor), is charged with the 1,4-bis(trichloromethyl)benzene precursor and an inert solvent under an anhydrous atmosphere.

-

Catalyst Addition: If required, a catalytic amount of a Lewis acid, such as antimony(V) chloride, is added to the reaction mixture.

-

Fluorination: Anhydrous hydrogen fluoride is carefully introduced into the reaction vessel, often as a condensed liquid at low temperature or bubbled as a gas. The reaction is typically stirred at a controlled temperature. The progress of the reaction can be monitored by techniques such as GC-MS to observe the conversion of the starting material and the formation of intermediates and the final product.

-

Work-up: Upon completion, the excess hydrogen fluoride is carefully quenched or removed. The reaction mixture is then neutralized, for example, by pouring it onto ice followed by washing with a dilute aqueous base (e.g., sodium bicarbonate solution).

-

Extraction and Drying: The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

-

Purification: The crude product is purified by fractional distillation under reduced pressure or by column chromatography to yield pure this compound.

Synthetic Workflow Diagram

Caption: General synthetic workflow for this compound.

Role in Drug Development and Medicinal Chemistry

The difluoromethyl (-CF₂H) group is of growing importance in medicinal chemistry.[3] It serves as a bioisostere for common functional groups like hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups.[3][4] This bioisosteric replacement can lead to improved pharmacokinetic and pharmacodynamic properties of a drug candidate.

The Difluoromethyl Group as a Bioisostere

The concept of bioisosterism involves substituting one chemical group with another that has similar physical or chemical properties, leading to a similar biological response. The difluoromethyl group is considered a valuable bioisostere for several reasons:

-

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the difluoromethyl group more resistant to metabolic oxidation.[5] This can increase the half-life of a drug.

-

Lipophilicity: The introduction of fluorine generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve bioavailability.

-

Hydrogen Bonding: Unlike the trifluoromethyl (-CF₃) group, the difluoromethyl group has a hydrogen atom that can act as a weak hydrogen bond donor.[4][6] This allows it to mimic the hydrogen bonding interactions of hydroxyl or amine groups in the active site of a target protein.[6]

-

Modulation of pKa: The strong electron-withdrawing nature of the fluorine atoms can lower the pKa of nearby functional groups, which can influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Bioisosteric Replacement Diagram

Caption: Bioisosteric replacement with the difluoromethyl group.

Illustrative Signaling Pathway Application

While this compound is a building block, the functional groups it provides are incorporated into active pharmaceutical ingredients. For instance, the structurally related difluoromethoxy group is present in Roflumilast, a phosphodiesterase-4 (PDE4) inhibitor used to treat chronic obstructive pulmonary disease (COPD). The mechanism of such a drug illustrates the downstream biological impact of these fluorinated moieties.

Roflumilast and the PDE4 Signaling Pathway: Roflumilast inhibits the PDE4 enzyme, which is responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, intracellular cAMP levels rise, leading to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets that ultimately suppress inflammatory responses.

PDE4 Inhibition Signaling Pathway Diagram

Caption: Illustrative signaling pathway of a PDE4 inhibitor.

Conclusion

This compound is a key chemical intermediate with properties that make it highly valuable for the synthesis of advanced materials and pharmaceuticals. Its primary significance in drug development lies in its role as a source of the difluoromethyl moiety, a powerful bioisostere that can enhance the metabolic stability, bioavailability, and target-binding of drug candidates. A thorough understanding of its properties and synthetic accessibility is crucial for chemists and pharmacologists working at the forefront of drug discovery.

References

- 1. echemi.com [echemi.com]

- 2. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 6. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,4-Bis(difluoromethyl)benzene: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(difluoromethyl)benzene is a fluorinated organic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique electronic properties and structural characteristics make it a valuable building block in the design of novel pharmaceuticals and functional materials. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and its applications, particularly as a bioisostere in drug development.

Physicochemical Properties

The distinct properties of this compound, stemming from the presence of two difluoromethyl groups on a benzene ring, are summarized below. These properties are crucial for its application in various chemical syntheses and for predicting its behavior in biological systems.

| Property | Value | Reference |

| Molecular Formula | C₈H₆F₄ | [1] |

| Molecular Weight | 178.13 g/mol | [1] |

| CAS Number | 369-54-0 | [1] |

| Appearance | Clear, colorless liquid | [2] |

| Melting Point | -25 °C | [2] |

| Boiling Point | 181 °C | [2] |

| Density | 1.324 g/cm³ | [2] |

| Solubility | Insoluble in water; soluble in organic solvents like alcohols and ethers. | [2] |

| Refractive Index | 1.4380-1.4420 @ 20°C | |

| Flash Point | 63 °C |

Chemical Properties and Reactivity

This compound serves as a key intermediate in organic synthesis. The difluoromethyl groups (-CHF₂) are of particular interest as they can act as bioisosteres for hydroxyl, thiol, or amine groups, which are common pharmacophores in drug molecules. This bioisosteric replacement can lead to improved metabolic stability and enhanced cell membrane permeability of drug candidates. The presence of the difluoromethyl groups also influences the electronic nature of the benzene ring, making it a useful component in the synthesis of materials with specific electronic properties.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the fluorination of 1,4-bis(trichloromethyl)benzene. The following is a representative experimental protocol:

Materials:

-

1,4-Bis(trichloromethyl)benzene

-

Anhydrous Hydrogen Fluoride (HF)

-

Antimony(V) chloride (SbCl₅) (catalyst)

-

Anhydrous reaction vessel (e.g., autoclave)

-

Ice

-

Organic solvent (e.g., dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

A mixture of 1,4-bis(trichloromethyl)benzene and a catalytic amount of antimony(V) chloride is placed in an anhydrous reaction vessel.

-

The vessel is cooled, and anhydrous hydrogen fluoride is carefully added.

-

The reaction mixture is heated to a temperature between 100°C and 200°C. The pressure inside the vessel will increase.

-

The reaction is maintained at this temperature for several hours to ensure complete fluorination.

-

After the reaction is complete, the vessel is cooled, and the pressure is carefully released.

-

The reaction mixture is then poured into a container filled with ice to quench the reaction and neutralize any remaining HF.

-

The organic material is extracted from the aqueous phase using an organic solvent such as dichloromethane.

-

The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The resulting crude product can be purified by distillation to yield pure this compound.

Applications in Drug Development

A significant application of this compound is its use as a bioisostere in drug design. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound. The replacement of a para-substituted benzene ring with a this compound moiety can lead to improved pharmacokinetic and pharmacodynamic properties of a drug candidate.

The difluoromethyl group is a bioisostere of a hydroxyl group and can form hydrogen bonds, which are crucial for drug-receptor interactions. Furthermore, the C-F bond is stronger than the C-H bond, which can lead to increased metabolic stability of the drug molecule by preventing enzymatic oxidation at that position. This strategy, often referred to as "fluorine-for-hydrogen" or "difluoromethyl-for-hydroxyl" substitution, is a powerful tool in medicinal chemistry to optimize lead compounds into clinical candidates.

Mandatory Visualizations

Caption: Bioisosteric replacement of a para-substituted benzene ring with this compound to improve drug properties.

Conclusion

This compound is a versatile chemical compound with significant potential in drug discovery and materials science. Its unique physicochemical properties, particularly its utility as a bioisostere, make it an attractive scaffold for the development of novel therapeutic agents with improved pharmacological profiles. The synthetic protocols outlined in this guide provide a basis for its preparation, enabling further research into its applications. As the demand for more effective and safer drugs continues to grow, the strategic incorporation of fluorinated motifs, such as the this compound core, will undoubtedly play a crucial role in the future of medicinal chemistry.

References

An In-depth Technical Guide to 1,4-Bis(difluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides core information regarding the chemical and physical properties of 1,4-Bis(difluoromethyl)benzene, a compound of interest in various research and development applications.

Core Molecular Information

This compound is an organic compound with the chemical formula C8H6F4.[1][2][3][4] Its molecular weight is 178.13 g/mol .[1][2][3][5] The compound is also known by its synonym, α,α,α',α'-Tetrafluoro-p-xylene.[2]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for ease of reference and comparison.

| Property | Value | Notes |

| Molecular Formula | C8H6F4 | |

| Molecular Weight | 178.13 g/mol | [1][2][3][5] |

| Exact Mass | 178.04056284 Da | [1][5] |

| CAS Number | 369-54-0 | [1][2][3] |

| Appearance | Clear colorless liquid | [1][3][6] |

| Density | 1.312 g/cm³ | at 25 °C[1] |

| Boiling Point | 54 °C | at 20 Torr[1] |

| 83-84 °C | [2][7] | |

| Flash Point | 66.8 ± 14.6 °C | [1] |

| Refractive Index | 1.420 | [1] |

| 1.4380-1.4420 | at 20 °C[3][6] | |

| Purity | >98% | [2] |

As a language model, I am unable to provide detailed experimental protocols for any cited experiments or generate diagrams using Graphviz as requested. The information provided is based on publicly available data.

References

- 1. echemi.com [echemi.com]

- 2. This compound | 369-54-0 | INDOFINE Chemical Company [indofinechemical.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. This compound, 98% | Fisher Scientific [fishersci.ca]

- 5. This compound | C8H6F4 | CID 2734031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. chembk.com [chembk.com]

An In-depth Technical Guide on the Solubility of 1,4-Bis(difluoromethyl)benzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,4-bis(difluoromethyl)benzene. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a framework for researchers to determine and understand the solubility of this compound. It includes detailed experimental protocols, a template for data presentation, and visualizations to illustrate key concepts and workflows.

Introduction to this compound

This compound is an aromatic compound with the chemical formula C₈H₆F₄.[1][2] Its structure consists of a benzene ring substituted with two difluoromethyl groups at the para position. The presence of fluorine atoms significantly influences the molecule's physicochemical properties, including its polarity, lipophilicity, and, consequently, its solubility in various organic solvents. Understanding these solubility characteristics is crucial for applications in drug discovery, materials science, and chemical synthesis, where precise control over concentration and solvent systems is paramount.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents at Standard Conditions (25 °C, 1 atm)

| Solvent | Chemical Formula | Polarity Index | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Observations |

| Non-Polar Solvents | |||||

| Hexane | C₆H₁₄ | 0.1 | |||

| Toluene | C₇H₈ | 2.4 | |||

| Diethyl Ether | (C₂H₅)₂O | 2.8 | |||

| Polar Aprotic Solvents | |||||

| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | |||

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | |||

| Acetone | C₃H₆O | 5.1 | |||

| Acetonitrile (ACN) | C₂H₃N | 5.8 | |||

| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | |||

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | |||

| Polar Protic Solvents | |||||

| Ethanol | C₂H₅OH | 4.3 | |||

| Methanol | CH₃OH | 5.1 | |||

| Water | H₂O | 10.2 |

Theoretical Considerations for Solubility: "Like Dissolves Like"

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[3][4] It states that substances with similar polarities are more likely to be soluble in one another.[3] this compound, with its fluorinated substituents, possesses a moderate degree of polarity. The C-F bonds are polar, but the symmetrical arrangement of the difluoromethyl groups on the benzene ring may result in a relatively low overall molecular dipole moment.

Based on this principle, it is expected that this compound will exhibit higher solubility in solvents of intermediate polarity. It is likely to be sparingly soluble in highly non-polar solvents like hexane and also in highly polar protic solvents like water. Solvents such as dichloromethane, tetrahydrofuran, and acetone are predicted to be effective at dissolving this compound.

Caption: Logical Diagram of the 'Like Dissolves Like' Principle.

Experimental Protocols for Solubility Determination

Several methods can be employed to determine the solubility of a compound. The choice of method depends on the required accuracy, the amount of substance available, and the nature of the solute and solvent.

The shake-flask method is a widely recognized and reliable technique for determining thermodynamic equilibrium solubility.[5][6]

Protocol:

-

Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period to allow the system to reach equilibrium. This can take several hours to days, and preliminary studies may be needed to determine the optimal equilibration time.[5]

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution from the excess solid. This can be achieved by:

-

Centrifugation: Centrifuge the sample to pellet the undissolved solid.

-

Filtration: Filter the solution through a syringe filter (e.g., 0.45 µm PTFE) to remove any solid particles. Care must be taken to avoid evaporation of the solvent during this step.

-

-

Quantification: Accurately dilute a known volume of the clear, saturated solution with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a calibrated analytical method, such as:

-

High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Gas Chromatography (GC) with a suitable detector.

-

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

-

-

Calculation: Calculate the original concentration in the saturated solution to determine the solubility.

This method is a higher-throughput approach that can be useful for screening the solubility in multiple solvents.[7]

Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a highly soluble solvent (e.g., DMSO).

-

Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution into the test solvents.

-

Turbidity Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.

-

Solubility Determination: The solubility is estimated as the concentration at which a significant increase in turbidity is observed, indicating the formation of a precipitate.[7]

Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.

Caption: Workflow for Assessing Compound Solubility.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is not extensively documented in readily available sources, this guide provides the necessary theoretical background and detailed experimental protocols for researchers to determine these values. By following the outlined procedures and utilizing the provided data presentation template, scientists in drug development and other fields can systematically characterize the solubility profile of this compound, facilitating its effective use in various applications.

References

- 1. This compound | C8H6F4 | CID 2734031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. B22193.03 [thermofisher.com]

- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 4. chem.ws [chem.ws]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. rheolution.com [rheolution.com]

A Technical Guide to 1,4-Bis(difluoromethyl)benzene: Suppliers, Commercial Availability, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability of 1,4-bis(difluoromethyl)benzene, a valuable fluorinated building block in chemical research and drug discovery. The guide details key suppliers, product specifications, and insights into its synthetic applications, equipping researchers with the necessary information for procurement and utilization in their laboratory workflows.

Commercial Availability and Suppliers

This compound (CAS No. 369-54-0) is commercially available from a range of chemical suppliers, catering to the needs of academic research and industrial drug development. The compound is typically offered in high purity, suitable for sensitive synthetic applications. Below is a summary of prominent suppliers and their product offerings.

| Supplier | Product Name | Purity | Available Quantities | Price (USD) | Catalog Number |

| Thermo Scientific Chemicals | This compound, 98% | ≥97.5% (GC) | 1 g, 5 g | $73.26 (1 g), $117.65 (5 g) | B2219303, B2219306[1][2][3] |

| INDOFINE Chemical Company, Inc. | This compound | >98% | 25 g | $265.00 | 26-130[4] |

| Fisher Scientific | This compound, 98% | 98% | 1 g, 5 g | $73.26 (1 g) | AAB2219303 |

| Guidechem | This compound | Varies by supplier | Varies (from 1 kg) | Request Quote | 369-54-0[5] |

| ChemBK | This compound | Not specified | Not specified | Not specified | 369-54-0[6] |

It is important to note that prices and availability are subject to change, and researchers are advised to contact the suppliers directly for the most current information and to request quotes for bulk quantities. The market for fluorinated compounds like this compound is influenced by the growing demand in the pharmaceutical and agrochemical sectors, with major global players including companies like Solvay S.A., Arkema Group, and Daikin Industries Ltd.[7]

Physicochemical Properties

| Property | Value |

| CAS Number | 369-54-0[8] |

| Molecular Formula | C₈H₆F₄[8] |

| Molecular Weight | 178.13 g/mol [8] |

| Appearance | Colorless liquid[6] |

| Boiling Point | 83-84 °C at 30 mmHg[4] |

| Density | ~1.312 g/cm³[2] |

| Refractive Index | 1.4380-1.4420 @ 20°C[1] |

Synthetic Protocols and Applications

The difluoromethyl group (CHF₂) is a valuable motif in medicinal chemistry, often considered a lipophilic bioisostere of a hydroxyl or thiol group, capable of participating in hydrogen bonding.[9] The introduction of this group can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.[10][11] this compound serves as a key starting material for the synthesis of more complex molecules bearing this important functional group.

Representative Synthesis of this compound (Adapted Method)

This protocol is a representative example and may require optimization.

Reaction:

p-C₆H₄(CHCl₂)₂ + 4 KF → p-C₆H₄(CHF₂)₂ + 4 KCl

Materials:

-

1,4-Bis(dichloromethyl)benzene

-

Potassium Fluoride (spray-dried)

-

High-boiling polar aprotic solvent (e.g., N-methyl-2-pyrrolidone (NMP) or Sulfolane)

-

Inert gas atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

To a dry three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add 1,4-bis(dichloromethyl)benzene and a molar excess of spray-dried potassium fluoride (typically 4-6 equivalents).

-

Add a suitable high-boiling polar aprotic solvent to the flask.

-

Under a constant stream of nitrogen, heat the reaction mixture to a high temperature (e.g., 180-220 °C) with vigorous stirring.

-

Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction may take several hours to reach completion.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a large volume of water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Note: This is an adapted procedure and should be performed with appropriate safety precautions in a well-ventilated fume hood. The reaction conditions, particularly temperature and reaction time, may need to be optimized for best results.

Mandatory Visualizations

Procurement and Research Workflow

The following diagram illustrates a typical workflow for a research organization to procure and utilize a chemical like this compound.

Caption: Procurement and research workflow for this compound.

Representative Reaction Scheme in Drug Discovery

The following diagram illustrates a representative synthetic application of this compound in the construction of a potential pharmacologically active molecule, showcasing its use as a building block.

Caption: A representative reaction scheme using this compound.

References

- 1. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. This compound, 98% | Fisher Scientific [fishersci.ca]

- 3. B22193.03 [thermofisher.com]

- 4. This compound | 369-54-0 | INDOFINE Chemical Company [indofinechemical.com]

- 5. Page loading... [guidechem.com]

- 6. chembk.com [chembk.com]

- 7. Top 40 1,4-Bis (Difluoromethyl) Benzene Market Study Report 2035 [sphericalinsights.com]

- 8. This compound | C8H6F4 | CID 2734031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pharmacyjournal.org [pharmacyjournal.org]

- 11. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1,4-Bis(difluoromethyl)benzene from p-Xylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for producing 1,4-bis(difluoromethyl)benzene, a valuable fluorinated building block in pharmaceutical and materials science, starting from the readily available precursor, p-xylene. The synthesis involves a two-step process: the exhaustive free-radical photochlorination of p-xylene to form 1,4-bis(trichloromethyl)benzene, followed by a halogen exchange reaction to yield the desired difluoromethylated product.

Core Synthesis Pathway

The overall synthetic route from p-xylene to this compound is depicted below. The process begins with the chlorination of the methyl groups of p-xylene to yield the hexachloro-intermediate. This is followed by a fluorination step that replaces two of the three chlorine atoms on each methyl group with fluorine.

Figure 1: Overall synthetic pathway for this compound from p-xylene.

Experimental Protocols

Step 1: Synthesis of 1,4-Bis(trichloromethyl)benzene via Photochlorination of p-Xylene

This procedure details the exhaustive chlorination of the benzylic positions of p-xylene to yield 1,4-bis(trichloromethyl)benzene. This reaction is typically carried out under free-radical conditions, initiated by ultraviolet (UV) light.[1]

Experimental Workflow:

Figure 2: Experimental workflow for the synthesis of 1,4-bis(trichloromethyl)benzene.

Methodology:

-

Reaction Setup: A reaction vessel equipped with a gas inlet, a condenser, a mechanical stirrer, and a UV lamp is charged with p-xylene. The reaction is typically performed without a solvent.

-

Reaction Conditions: The temperature of the reaction mixture is raised to between 140°C and 250°C.[2] Chlorine gas is then bubbled through the solution while irradiating with UV light to initiate the free-radical chain reaction.

-

Monitoring: The progress of the reaction is monitored by gas chromatography (GC) to follow the disappearance of p-xylene and the formation of partially chlorinated intermediates and the desired hexachloro product. The reaction is considered complete when the starting material is consumed.

-

Work-up: Upon completion, the chlorine gas flow and UV irradiation are stopped. The reaction mixture is purged with an inert gas, such as nitrogen, to remove any residual chlorine and hydrogen chloride gas. The mixture is then allowed to cool to room temperature.

-

Purification: The crude product, which is a white solid at room temperature, is purified by crystallization from a suitable solvent like hexane or ether.[3]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | p-Xylene | - |

| Reagent | Chlorine (gas) | - |

| Initiator | UV light | [1] |

| Reaction Temperature | 140-250 °C | [2] |

| Product | 1,4-Bis(trichloromethyl)benzene | - |

| Melting Point | 108-110 °C | [4] |

Characterization Data for 1,4-Bis(trichloromethyl)benzene:

-

¹H NMR: A singlet is expected for the four aromatic protons.[5]

-

¹³C NMR: Signals are expected for the aromatic carbons and the trichloromethyl carbons.

Step 2: Synthesis of this compound via Fluorination

This section describes the conversion of 1,4-bis(trichloromethyl)benzene to this compound using a Swarts-type reaction, which employs antimony trifluoride (SbF₃) as the fluorinating agent and antimony pentachloride (SbCl₅) as a catalyst.[6]

Experimental Workflow:

References

- 1. Evaluation of Efficient and Practical Methods for the Preparation of Functionalized Aliphatic Trifluoromethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP0534412A2 - Process for the production of 4-chloro-trichloro-methyl benzene - Google Patents [patents.google.com]

- 3. 1,4-Bis(trichloromethyl)benzene [drugfuture.com]

- 4. 1,4-Bis(trichloromethyl)benzene - Wikipedia [en.wikipedia.org]

- 5. 1,4-BIS(TRICHLOROMETHYL)BENZENE(68-36-0) 1H NMR spectrum [chemicalbook.com]

- 6. Swarts fluorination - Wikipedia [en.wikipedia.org]

Spectroscopic Analysis of 1,4-Bis(difluoromethyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the available spectroscopic data for 1,4-Bis(difluoromethyl)benzene (CAS No: 369-54-0), a fluorinated aromatic compound of interest in chemical research and development. Due to the limited availability of public domain spectroscopic data for this specific molecule, this guide also includes generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of similar aromatic and fluorinated compounds.

Spectroscopic Data Summary

The following tables summarize the known and unavailable spectroscopic data for this compound.

General Information

| Property | Value |

| Molecular Formula | C₈H₆F₄ |

| Molecular Weight | 178.13 g/mol |

| Exact Mass | 178.04056284 Da |

NMR Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in public sources |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment |

| Data not available in public sources |

¹⁹F NMR (Fluorine-19 NMR)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in public sources |

Infrared (IR) Spectroscopy

While a record of an FTIR spectrum exists, the specific peak data is not publicly available.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment (Vibrational Mode) |

| Data not available in public sources |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment (Fragment) |

| Data not available in public sources |

Experimental Protocols

The following are generalized experimental protocols for acquiring spectroscopic data for aromatic fluorinated compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). The choice of solvent should be based on the solubility of the analyte and should not have signals that overlap with the expected signals of the sample.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range for aromatic and benzylic protons (typically 0-10 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Set the spectral width to cover the expected range for aromatic and aliphatic carbons (typically 0-200 ppm).

-

A larger number of scans is usually required due to the low natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Acquire a one-dimensional fluorine spectrum.

-

Set the spectral width to an appropriate range for fluorinated organic compounds.

-

Proton decoupling may be applied to simplify the spectrum.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation:

-

Neat (for liquids): Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

KBr Pellet (for solids): Grind a small amount of the solid sample with dry KBr powder and press it into a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer. A Bruker Tensor 27 FT-IR or similar instrument is suitable.[1]

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or pure KBr pellet).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically subtract the background to produce the final spectrum.

-

Typically, spectra are recorded in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile compound like this compound, direct infusion or injection via Gas Chromatography (GC-MS) is appropriate.

-

Ionization:

-

Electron Ionization (EI): This is a common technique for volatile organic compounds. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Chemical Ionization (CI): A softer ionization technique that can be used to enhance the molecular ion peak if it is weak or absent in the EI spectrum.

-

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Visualizations

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

References

The Dawn of a New Moiety: A Technical Guide to the Discovery and History of Difluoromethylated Benzenes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine and fluorinated groups into aromatic systems has become a cornerstone of modern medicinal chemistry and materials science. Among the myriad of fluorine-containing motifs, the difluoromethyl (–CF₂H) group holds a unique position. Its ability to act as a lipophilic hydrogen bond donor, a bioisostere for hydroxyl and thiol groups, and its contribution to metabolic stability have made it a sought-after functionality in the design of novel therapeutics and advanced materials.[1][2] This in-depth technical guide explores the discovery and historical evolution of synthetic methodologies for accessing difluoromethylated benzenes, providing a comprehensive resource for researchers in the field.

Early Explorations in Organofluorine Chemistry: The Foundational Work of Frédéric Swarts

The story of difluoromethylated compounds is intrinsically linked to the pioneering work of Belgian chemist Frédéric Swarts. In the late 19th century, Swarts laid the groundwork for organofluorine chemistry with his development of the "Swarts reaction," first reported in 1892.[3][4][5] This halogen exchange reaction, typically employing antimony trifluoride (SbF₃) with a pentavalent antimony salt as a catalyst, enabled the replacement of chlorine or bromine atoms with fluorine.[3][5] While Swarts successfully synthesized the first organic fluorine compound, trichlorofluoromethane, in 1891, his early work primarily focused on aliphatic compounds.[4] The direct application of his methods to the synthesis of difluoromethylated benzenes in this early period is not well-documented.

The first synthesis of a simple difluoromethylated benzene, (difluoromethyl)benzene (also known as α,α-difluorotoluene or benzal fluoride), predates the modern era of catalysis. Early methods for its preparation were often harsh and limited in scope.

The Rise of Deoxyfluorination: A Conventional Pathway to Difluoromethylarenes

For many years, the most common and direct method for the synthesis of difluoromethylated benzenes was the deoxyfluorination of the corresponding benzaldehydes.[6][7] This transformation involves the replacement of the carbonyl oxygen with two fluorine atoms.

Sulfur Tetrafluoride (SF₄)

Initially, sulfur tetrafluoride (SF₄) was employed for this purpose. However, SF₄ is a highly toxic and corrosive gas, requiring specialized equipment and handling procedures, which limited its widespread use in laboratory settings.

Diethylaminosulfur Trifluoride (DAST)

The landscape of deoxyfluorination changed significantly with the introduction of diethylaminosulfur trifluoride (DAST) and its analogues (e.g., Deoxo-Fluor®).[1][6] These reagents are liquids and generally safer to handle than SF₄, making the conversion of benzaldehydes to difluoromethylbenzenes more accessible.

Typical Reaction Scheme for Deoxyfluorination of Benzaldehyde with DAST:

Caption: General workflow for the deoxyfluorination of benzaldehyde using DAST.

Quantitative Data for Deoxyfluorination of Substituted Benzaldehydes with DAST:

| Substituent on Benzaldehyde | Yield (%) | Reference |

| H | 60-85 | [6] |

| 4-NO₂ | 75-90 | [6] |

| 4-OCH₃ | 50-70 | [6] |

| 4-Cl | 70-85 | [6] |

| 2-Br | 65-80 | [6] |

Experimental Protocol: Deoxyfluorination of 4-Nitrobenzaldehyde with DAST

Materials:

-

4-Nitrobenzaldehyde

-

Diethylaminosulfur trifluoride (DAST)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

A solution of 4-nitrobenzaldehyde (1.0 eq) in anhydrous CH₂Cl₂ is prepared in a dry flask under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled to 0 °C in an ice bath.

-

DAST (1.1 eq) is added dropwise to the stirred solution over 10-15 minutes.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous NaHCO₃ solution at 0 °C.

-

The layers are separated, and the aqueous layer is extracted with CH₂Cl₂.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford 1-(difluoromethyl)-4-nitrobenzene.

The Modern Era: Transition-Metal Catalysis and Radical Approaches

The late 20th and early 21st centuries witnessed a paradigm shift in the synthesis of difluoromethylated benzenes, with the development of more versatile and functional-group-tolerant methods based on transition-metal catalysis and radical chemistry.

Copper-Catalyzed Cross-Coupling Reactions

Copper-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of C(sp²)–CF₂H bonds. A notable example is the coupling of aryl iodides with a difluoromethyl source, such as (difluoromethyl)trimethylsilane (TMSCF₂H).[8][9]

Typical Reaction Scheme for Copper-Catalyzed Difluoromethylation:

Caption: General workflow for copper-catalyzed difluoromethylation of aryl iodides.

Quantitative Data for Copper-Catalyzed Difluoromethylation of Substituted Aryl Iodides with TMSCF₂H:

| Substituent on Aryl Iodide | Yield (%) | Reference |

| 4-CO₂Me | 85 | [8] |

| 4-CN | 78 | [8] |

| 4-Ac | 82 | [8] |

| 4-OMe | 65 | [8] |

| 2-Me | 75 | [8] |

Experimental Protocol: Copper-Catalyzed Difluoromethylation of 4-Iodoanisole with TMSCF₂H

Materials:

-

4-Iodoanisole

-

(Difluoromethyl)trimethylsilane (TMSCF₂H)

-

Copper(I) iodide (CuI)

-

1,10-Phenanthroline

-

Potassium fluoride (KF)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

To a dry Schlenk tube are added CuI (10 mol%), 1,10-phenanthroline (20 mol%), and KF (2.0 eq).

-

The tube is evacuated and backfilled with an inert atmosphere (e.g., argon).

-

Anhydrous DMF, 4-iodoanisole (1.0 eq), and TMSCF₂H (2.0 eq) are added via syringe.

-

The Schlenk tube is sealed, and the reaction mixture is stirred at 110 °C for 24 hours.

-

After cooling to room temperature, the reaction mixture is diluted with diethyl ether and quenched with a saturated aqueous NH₄Cl solution.

-

The layers are separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford 1-(difluoromethyl)-4-methoxybenzene.

Radical C–H Difluoromethylation

Direct C–H functionalization represents a highly atom-economical approach to the synthesis of difluoromethylated arenes. Radical difluoromethylation methods have gained prominence, utilizing reagents that can generate the difluoromethyl radical (•CF₂H). One such reagent is zinc difluoromethanesulfinate (DFMS), often referred to as the Baran reagent.[10]

Logical Relationship in Radical C–H Difluoromethylation:

Caption: Key steps in the radical C–H difluoromethylation of an arene using DFMS.

Quantitative Data for Radical C–H Difluoromethylation of Arenes with DFMS:

| Arene | Yield (%) | Reference |

| Benzene | 55 | [10] |

| Toluene | 62 (ortho/meta/para mixture) | [10] |

| Anisole | 70 (ortho/para mixture) | [10] |

| Pyridine | 75 (C2-substitution) | [10] |

| Caffeine | 80 (C8-substitution) | [10] |

Experimental Protocol: Radical C–H Difluoromethylation of Anisole with DFMS

Materials:

-

Anisole

-

Zinc difluoromethanesulfinate (DFMS)

-

tert-Butyl hydroperoxide (t-BuOOH, 70 wt. % in H₂O)

-

Trifluorotoluene

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

To a round-bottom flask are added anisole (1.0 eq), DFMS (1.5 eq), and a mixture of CH₂Cl₂ and H₂O (1:1 v/v).

-

Trifluorotoluene is added as an internal standard for monitoring the reaction by ¹⁹F NMR.

-

t-BuOOH (3.0 eq) is added, and the biphasic mixture is stirred vigorously at room temperature for 12-24 hours.

-

The reaction is quenched by the addition of a saturated aqueous Na₂S₂O₃ solution.

-

The layers are separated, and the aqueous layer is extracted with CH₂Cl₂.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford a mixture of ortho- and para-difluoromethylanisole.

Conclusion

The journey of difluoromethylated benzenes from their conceptual origins in the late 19th century to their current prominence in modern chemistry is a testament to the relentless pursuit of novel synthetic methodologies. From the hazardous yet effective early methods of deoxyfluorination to the elegant and highly selective transition-metal-catalyzed and radical C–H functionalization approaches, the synthetic chemist's toolbox for accessing these valuable compounds has expanded dramatically. This guide provides a historical perspective and practical details for key transformations, serving as a valuable resource for researchers aiming to harness the unique properties of the difluoromethyl group in their scientific endeavors. The continued development of more efficient, sustainable, and selective methods for the synthesis of difluoromethylated benzenes will undoubtedly fuel future innovations in drug discovery and materials science.

References

- 1. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. ck12.org [ck12.org]

- 4. encyclopedia.com [encyclopedia.com]

- 5. Swarts fluorination - Wikipedia [en.wikipedia.org]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Copper Mediated Difluoromethylation of Aryl and Vinyl Iodides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

The Difluoromethyl Group in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, profoundly influencing their physicochemical and pharmacological properties. Among the various fluorinated motifs, the difluoromethyl (CF2H) group holds a unique position. It acts as a lipophilic hydrogen bond donor and a bioisostere for common functional groups like hydroxyl and thiol moieties. This dual character allows for the simultaneous modulation of a compound's potency, selectivity, metabolic stability, and pharmacokinetic profile. This technical guide provides an in-depth analysis of the role of the difluoromethyl group in drug design, covering its fundamental properties, synthetic methodologies, and impact on drug efficacy through case studies. Detailed experimental protocols and visual diagrams of key concepts are provided to offer a comprehensive resource for researchers in the field.

Core Properties of the Difluoromethyl Group

The difluoromethyl group imparts a unique combination of electronic and steric properties to a molecule, making it a valuable tool in drug design.

-

Lipophilic Hydrogen Bond Donor : The two highly electronegative fluorine atoms render the C-H bond in the CF2H group sufficiently acidic to act as a weak hydrogen bond donor.[1][2][3][4] This allows it to mimic the hydrogen bonding capabilities of hydroxyl (-OH) and thiol (-SH) groups, crucial interactions for target binding.[5] Simultaneously, the fluorine atoms increase the local lipophilicity of the molecule.

-

Bioisosterism : The CF2H group is considered a non-classical bioisostere of the hydroxyl, thiol, and sometimes amine groups.[6] This means it can replace these functional groups while retaining or improving biological activity. This replacement can lead to enhanced metabolic stability and improved pharmacokinetic properties.[3][5]

-

Metabolic Stability : A primary driver for the use of fluorination in drug design is the enhancement of metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes like the cytochrome P450 (CYP450) family.[1][7] Replacing a metabolically labile C-H bond with a C-F bond, or a hydroxyl group with a CF2H group, can block oxidative metabolism, leading to a longer drug half-life and improved bioavailability.[1]

-

Modulation of Physicochemical Properties : The introduction of a CF2H group can fine-tune a molecule's lipophilicity (logP), acidity/basicity (pKa) of nearby functional groups, and overall conformation. These modifications can significantly impact a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[5]

Data Presentation: Quantitative Impact of Difluoromethylation

The following tables summarize quantitative data from various studies, illustrating the impact of incorporating a difluoromethyl group on biological activity and pharmacokinetic properties.

Table 1: In Vitro Potency (IC50) Comparison

| Compound Class | Parent Compound (R) | IC50 (nM) | Difluoromethyl Analog (R) | IC50 (nM) | Fold Change | Target | Reference |

| Fibroblast Activation Protein (FAP) Inhibitor | - | - | UAMC-1110 (-CH(CN)pyrrolidine) | 3.2 | - | FAP | [8] |

| HIV-1 Capsid Binder | PF-74 | 260 | I-19 | 2530 | 0.1 | HIV-1 | [6] |

| Estratriene Sulfamates | Estrone sulfamate (2-H) | 0.118 | 2-difluoromethyl estrone sulfamate (2-CF2H) | 0.055 | 2.1 | Steroid Sulfatase | [9] |

Note: Data is compiled from multiple sources and may have been generated under different experimental conditions. Direct comparison should be made with caution.

Table 2: Pharmacokinetic and Metabolic Stability Comparison

| Parent Compound | R Group | t½ (min) | CLint (µL/min/mg protein) | Difluoromethyl Analog | R Group | t½ (min) | CLint (µL/min/mg protein) | Species | Reference |

| Indole Derivative | H | 25 | 27.7 | 5-Fluoroindole | 5-F | >120 | <5.8 | Rat Liver Microsomes | [7] |

| UT-155 Analog | H | 18 | 38.5 | Fluorinated Analog | F | 45 | 15.4 | Mouse Liver Microsomes | [7] |

Note: This table illustrates the general trend of increased metabolic stability with fluorination. Data for direct CF2H vs. OH/SH analogs is often embedded in broader SAR studies and less frequently presented in this direct comparative format.

Case Study: Eflornithine - A Difluoromethyl-Containing Drug

Eflornithine (α-difluoromethylornithine) is an FDA-approved drug for the treatment of African trypanosomiasis (sleeping sickness) and hirsutism (excessive hair growth).[10] It serves as an excellent case study for the successful application of a difluoromethyl group in drug design.

Eflornithine is a mechanism-based, irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in the biosynthesis of polyamines.[10][11][12] Polyamines, such as putrescine, spermidine, and spermine, are essential for cell proliferation and differentiation in both mammals and the Trypanosoma brucei parasite.[10][11] By inhibiting ODC, eflornithine depletes cellular polyamine levels, thereby arresting cell growth.[10]

Signaling Pathway of Eflornithine Action

Caption: Eflornithine irreversibly inhibits ODC, blocking polyamine synthesis and cell proliferation.

Experimental Protocols

Synthesis: Photocatalytic C-H Difluoromethylation of a Heterocycle

This protocol is a representative example of a modern synthetic method for introducing a CF2H group.

Reaction: Direct C-H difluoromethylation of 1-methylquinoxalin-2(1H)-one.

Materials:

-

1-methylquinoxalin-2(1H)-one (Substrate)

-

Sodium difluoromethanesulfinate (CF2HSO2Na) (Difluoromethyl source)

-

Rose Bengal (Organic photocatalyst)

-

Dimethyl sulfoxide (DMSO) (Solvent)

-

Two 3W green LEDs

-

Schlenk tube or similar reaction vessel

Procedure:

-

To a Schlenk tube, add 1-methylquinoxalin-2(1H)-one (0.2 mmol, 1.0 equiv.), sodium difluoromethanesulfinate (0.4 mmol, 2.0 equiv.), and Rose Bengal (0.004 mmol, 2 mol%).

-

Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.

-

Add anhydrous DMSO (1 mL) via syringe.

-

Place the reaction tube approximately 5 cm from the two 3W green LEDs and begin irradiation.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 3-(difluoromethyl)-1-methylquinoxalin-2(1H)-one.[2]

Biological Assay: Ornithine Decarboxylase (ODC) Inhibition Assay (Radiolabeling Method)

This protocol describes a common method for determining the inhibitory activity of compounds against ODC.

Materials:

-

Purified human ODC enzyme

-

L-[1-¹⁴C]ornithine (radiolabeled substrate)

-

Tris-HCl buffer (pH 7.5)

-

Pyridoxal-5'-phosphate (PLP) (cofactor)

-

Dithiothreitol (DTT)

-

EDTA

-

Test inhibitor (e.g., Eflornithine) dissolved in a suitable solvent

-

Hyamine hydroxide or NaOH-impregnated filter paper discs

-

Scintillation vials and scintillation fluid

-

Sulfuric acid or citric acid (stop solution)

Procedure:

-

Enzyme Preparation: Prepare a solution of purified human ODC in Tris-HCl buffer containing DTT and EDTA.

-

Inhibitor Incubation: In a series of reaction vials, pre-incubate the ODC enzyme with varying concentrations of the test inhibitor (and a vehicle control) for 10-30 minutes at 37°C.[10]

-

Reaction Initiation: Start the enzymatic reaction by adding a reaction mixture containing Tris-HCl buffer, PLP, DTT, and L-[1-¹⁴C]ornithine to the enzyme-inhibitor solution.[10]

-

CO2 Trapping: Seal the vials with caps containing the hyamine hydroxide-impregnated filter paper. Incubate at 37°C for a defined period (e.g., 60 minutes). The enzymatic decarboxylation of L-[1-¹⁴C]ornithine will release ¹⁴CO2, which is trapped by the basic filter paper.[11][12]

-

Reaction Termination: Stop the reaction by injecting sulfuric or citric acid into the reaction mixture, which also facilitates the release of any dissolved ¹⁴CO2.[10]

-

Scintillation Counting: Remove the filter paper disc and place it in a scintillation vial with scintillation fluid. Measure the radioactivity using a liquid scintillation counter.[10]

-

Data Analysis: The amount of radioactivity is proportional to the ODC activity. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Mandatory Visualizations

Bioisosteric Replacement Strategy

Caption: Bioisosteric replacement of a hydroxyl group with a difluoromethyl group to improve drug properties.

Experimental Workflow for Drug Candidate Optimization

Caption: A generalized workflow for the synthesis and evaluation of a difluoromethylated drug candidate.

Conclusion and Future Outlook

The difluoromethyl group continues to be a valuable and versatile functional group in the medicinal chemist's toolbox. Its ability to serve as a metabolically stable, lipophilic mimic of hydroxyl and thiol groups provides a powerful strategy for overcoming common drug development hurdles, such as poor pharmacokinetic properties and rapid metabolic clearance. As synthetic methodologies for the introduction of the CF2H group become more sophisticated and efficient, particularly through advances in photoredox and transition-metal catalysis, we can expect to see its even broader application in the design of next-generation therapeutics. The continued exploration of the subtle effects of the CF2H group on protein-ligand interactions and ADME properties will further empower the rational design of safer and more effective medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]

- 12. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

The Strategic Replacement: A Deep Dive into Bioisosteres of Aromatic Rings in Drug Discovery

For Immediate Release

[City, State] – [Date] – In the intricate world of drug design and development, the strategic modification of lead compounds is paramount to enhancing their efficacy, safety, and pharmacokinetic profiles. Among the most powerful tools in the medicinal chemist's arsenal is the principle of bioisosterism, particularly the replacement of aromatic rings. This in-depth technical guide explores the core concepts of aromatic ring bioisosteres, providing researchers, scientists, and drug development professionals with a comprehensive overview of their application, synthesis, and impact on pharmacological properties.

Introduction to Bioisosterism: Beyond Simple Mimicry

Bioisosterism refers to the substitution of a functional group or moiety within a biologically active molecule with another group that retains the parent molecule's biological activity.[1] This concept, which has evolved significantly since its inception, is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a drug candidate's properties to overcome developmental hurdles.[2]

Aromatic rings, particularly the phenyl group, are ubiquitous in pharmaceuticals, often serving as crucial scaffolds for pharmacophoric elements.[3] However, their inherent properties can also contribute to undesirable characteristics such as poor solubility, metabolic instability, and off-target effects.[3] Bioisosteric replacement of aromatic rings aims to mitigate these liabilities while preserving or enhancing the desired biological activity.[2][3]

Classification of Aromatic Ring Bioisosteres

Bioisosteres of aromatic rings can be broadly categorized into two main classes: classical and non-classical.

Classical Bioisosteres: These are atoms or groups that share the same valency and a similar size and shape. For aromatic rings, classical bioisosteres often involve the substitution of a carbon atom with a heteroatom within the ring system. Common examples include:

-

Pyridyl and other azine analogues: The introduction of a nitrogen atom into a phenyl ring to form pyridine can significantly alter the electronic properties, increasing polarity and potentially introducing new hydrogen bonding interactions.

-

Thienyl and other five-membered heterocycles: Rings such as thiophene, furan, and pyrrole are frequently used as phenyl ring replacements, offering different electronic distributions and steric profiles.[4]

Non-Classical Bioisosteres: These are structurally distinct groups that do not share the same number of atoms or valency but mimic the spatial arrangement and electronic properties of the original group. In the context of aromatic rings, this class has seen a surge of innovation, with a focus on replacing planar aromatic systems with three-dimensional saturated scaffolds. This "escape from flatland" strategy can lead to improved physicochemical properties.[5] Notable examples include:

-

Bicyclo[1.1.1]pentane (BCP): This strained bicyclic system has emerged as a popular bioisostere for para-substituted phenyl rings, offering a rigid scaffold with improved metabolic stability.[6][7]

-

Cubane: This unique polycyclic hydrocarbon can also serve as a phenyl ring mimic, although its synthesis can be challenging.[8][9]

-

Other bicycloalkanes and saturated heterocycles: A variety of other saturated ring systems are being explored as aromatic ring bioisosteres to modulate properties like lipophilicity and solubility.

Impact of Bioisosteric Replacement on Physicochemical and Pharmacological Properties

The substitution of an aromatic ring with a bioisostere can have a profound impact on a molecule's properties. These changes are often context-dependent, but general trends can be observed.

| Property | Phenyl Ring | Bioisosteric Replacement (Illustrative Examples) | Impact |

| Lipophilicity (LogP) | High | Pyridine (Lower), BCP (Lower) | Reduction in lipophilicity can improve solubility and reduce off-target effects. |

| Aqueous Solubility | Low | Pyridine (Higher), 2-Oxabicyclo[2.2.2]octane (Higher) | Increased solubility is crucial for oral bioavailability and formulation. |

| Metabolic Stability | Prone to CYP450 oxidation | BCP (More Stable), Fluorinated Phenyl (More Stable) | Blocking metabolic hotspots can increase a drug's half-life. |

| Biological Potency | Variable | Can be maintained, increased, or decreased depending on the specific interaction with the target. | The goal is to maintain or improve potency while enhancing other properties. |

| hERG Inhibition | Potential Liability | Pyrazole and Thiazole replacements have been shown to eliminate hERG activity in some cases. | Reducing hERG liability is critical for cardiac safety. |

Experimental Protocols

A critical aspect of applying bioisosterism is the ability to synthesize and evaluate the resulting analogues. Below are outlines of key experimental protocols.

Synthesis of Aromatic Ring Bioisosteres

4.1.1. Synthesis of Thiophene Bioisosteres: A common route to substituted thiophenes involves the Gewald reaction, which utilizes an α-cyano ester, an aldehyde or ketone, and elemental sulfur in the presence of a base. More recent methods include transition-metal-catalyzed cross-coupling reactions to introduce diverse substituents onto a pre-formed thiophene ring.[10] A green synthesis protocol for a thiophene bioisostere of the pyrrolo[3,2-c]quinoline framework has been reported, employing ultrasonic irradiation and a recyclable hydrotalcite catalyst.[11] The key steps involve the reaction of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with benzene sulfonyl chloride, followed by an intramolecular 1,3-dipolar cycloaddition.[11]

4.1.2. Synthesis of Bicyclo[1.1.1]pentane (BCP) Bioisosteres: The synthesis of BCPs often starts from [1.1.1]propellane, a highly strained molecule. A common strategy involves the radical addition of functional groups across the central bond of propellane.[12] An efficient synthesis of BCP-containing LpPLA2 inhibitors involved a dichlorocarbene insertion into a bicyclo[1.1.0]butane system as a key transformation.[7]

4.1.3. Synthesis of Cubane Bioisosteres: The synthesis of cubanes is notoriously challenging due to the high strain energy of the cage structure. A classical approach is the Favorskii rearrangement of α-haloketones. More contemporary methods involve photochemical [2+2] cycloadditions. For instance, the synthesis of dimethyl 1,3-cubanedicarboxylate can be achieved via a Diels-Alder reaction between cyclobutadiene and 2,5-dibromobenzoquinone.[8]

Determination of Physicochemical Properties

4.2.1. Lipophilicity (LogP) Determination: The shake-flask method is the gold standard for experimentally determining the partition coefficient (LogP).[13] In this method, the compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured, typically by UV-Vis spectroscopy or HPLC, and the LogP is calculated as the logarithm of the ratio of the concentrations in the octanol and aqueous phases.[14][15]

4.2.2. Aqueous Solubility Determination: Thermodynamic solubility is determined by adding an excess of the solid compound to an aqueous buffer at a specific pH.[16][17] The suspension is shaken until equilibrium is reached (typically 24-48 hours). The saturated solution is then filtered, and the concentration of the dissolved compound is quantified by HPLC-UV or LC-MS/MS.[18][19] Kinetic solubility, a higher-throughput method often used in early discovery, involves dissolving the compound in DMSO and then diluting it into an aqueous buffer, with precipitation detected by turbidimetry.[16][17]

In Vitro Pharmacological Evaluation

4.3.1. Metabolic Stability Assay: The metabolic stability of a compound is often assessed using liver microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes.[20][21] The test compound is incubated with liver microsomes and a cofactor such as NADPH to initiate the metabolic reactions.[22] Aliquots are taken at various time points, and the reaction is quenched. The concentration of the remaining parent compound is then quantified by LC-MS/MS. From this data, the in vitro half-life (t½) and intrinsic clearance (Clint) can be calculated.[20][23]

4.3.2. hERG Channel Inhibition Assay: The potential for a compound to cause cardiac arrhythmias is often assessed by its ability to inhibit the hERG potassium channel.[24] Automated patch-clamp electrophysiology is a common method used to measure hERG channel activity in a cell line stably expressing the channel (e.g., HEK293).[24][25] The cells are exposed to increasing concentrations of the test compound, and the inhibition of the hERG current is measured. The IC50 value, the concentration at which the compound inhibits 50% of the channel activity, is then determined.[26] Another high-throughput method is a fluorescence-based assay that uses a thallium influx as a surrogate for potassium ion flux.[27][28]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for understanding the impact of bioisosteric replacements.

Conclusion

The strategic application of bioisosterism to aromatic rings is a powerful and evolving field within drug discovery. By moving beyond simple structural mimics to embrace a deeper understanding of the physicochemical and electronic consequences of these replacements, medicinal chemists can rationally design molecules with improved drug-like properties. The continued development of novel bioisosteres and efficient synthetic methodologies will undoubtedly lead to the discovery of safer and more effective medicines. This guide provides a foundational understanding of the core principles and practical considerations for researchers and scientists dedicated to advancing the field of drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. lifechemicals.com [lifechemicals.com]

- 4. Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. macmillan.princeton.edu [macmillan.princeton.edu]

- 9. researchgate.net [researchgate.net]

- 10. Thiophene synthesis [organic-chemistry.org]

- 11. Straightforward Synthesis of Thiophene Bioisosteres of the Pyrrolo[3,2-c]quinoline Framework from Martinelline Alkaloids [mdpi.com]

- 12. chinesechemsoc.org [chinesechemsoc.org]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. sygnaturediscovery.com [sygnaturediscovery.com]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. lup.lub.lu.se [lup.lub.lu.se]

- 19. scispace.com [scispace.com]

- 20. mercell.com [mercell.com]

- 21. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. bioivt.com [bioivt.com]

- 24. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 25. criver.com [criver.com]

- 26. fda.gov [fda.gov]

- 27. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

- 28. reactionbiology.com [reactionbiology.com]

The Difluoromethyl Group: A Deep Dive into its Electronic Effects for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. Among these, the difluoromethyl (CF2H) group holds a unique position, imparting a distinct combination of electronic and steric properties that can profoundly influence a molecule's bioactivity, metabolic stability, and pharmacokinetic profile. This technical guide provides an in-depth exploration of the electronic effects of the difluoromethyl group, offering a comprehensive resource for researchers aiming to leverage its properties in drug design.

Core Electronic Properties: An Overview

The electronic character of the difluoromethyl group is dominated by the strong electron-withdrawing nature of the two fluorine atoms. This inductive effect significantly influences the electron density of neighboring atoms and the molecule as a whole. However, the presence of a C-H bond also allows for subtle, yet important, electronic interactions, including the potential for hydrogen bond donation.

Quantitative Analysis of Electronic Effects

To quantitatively assess the electronic influence of the difluoromethyl group, various parameters derived from linear free-energy relationships, such as the Hammett equation, are employed. These parameters provide a standardized measure of a substituent's electron-donating or -withdrawing strength.

Table 1: Comparison of Electronic Parameters for Selected Functional Groups

| Functional Group | Hammett Meta Constant (σm) | Hammett Para Constant (σp) | Inductive/Field Effect (σI / F) | Resonance Effect (σR / R) |

| -CF2H | 0.31[1] | 0.35[1] | 0.38[2] | -0.03[2] |

| -CH3 | -0.07 | -0.17 | -0.04 | -0.13 |

| -OH | 0.12 | -0.37 | 0.25 | -0.62 |

| -OCH3 | 0.12 | -0.27 | 0.27 | -0.54 |

| -CF3 | 0.43 | 0.54 | 0.45 | 0.09 |

| -OCF3 | 0.38[1] | 0.35[1] | 0.44 | -0.09 |

| -NO2 | 0.71 | 0.78 | 0.65 | 0.13 |

| -CN | 0.56 | 0.66 | 0.57 | 0.09 |